O-苄基裸盖菇素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

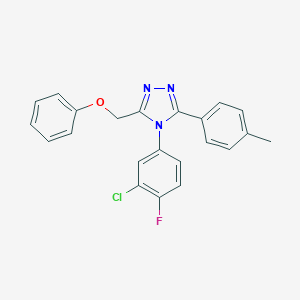

O-Benzyl Psilocin is a form of the hallucinogenic drug psilocybin . Psilocybin and other related substances are classified as indole alkaloids, which are synthesized by the enzyme tryptophan decarboxylase .

Synthesis Analysis

The synthetic route to psilocybin relies on synthesizing psilocin from the starting material, 4-hydroxyindole, and later converting psilocin into psilocybin by phosphorylation . The synthesis of psilocybin has been challenging because of the labile nature of the phosphorylation dibenzyl ester reagent and related intermediates .Molecular Structure Analysis

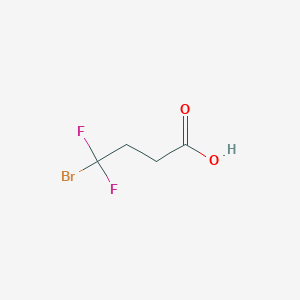

O-Benzyl Psilocin contains a total of 46 bond(s); 24 non-H bond(s), 16 multiple bond(s), 6 rotatable bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Pyrrole(s) .Chemical Reactions Analysis

The most troublesome step in the synthesis of psilocybin is the last, the phosphorylation of psilocin. In the original synthesis by Hofmann et al., the phosphorylation step was accomplished using O,O-dibenzylphosphoryl chloride, an unstable reagent that was used without purification as a solution in carbon tetrachloride .Physical And Chemical Properties Analysis

O-Benzyl Psilocin has a chemical formula of C18H22N2O. Its molecular weight is 282.38 g/mol. The compound is a white crystalline solid that is insoluble in water but soluble in organic solvents such as benzene, ether, and chloroform.科学研究应用

治疗潜力

精神疾病的临床试验:研究表明,裸盖菇素有望成为强迫症、酒精和烟草成瘾、重度抑郁症以及晚期癌症患者抑郁症的治疗方法。这些研究表明裸盖菇素有可能解决一系列精神疾病,突出了 O-苄基裸盖菇素等类似化合物的治疗应用(Geiger Ha、Wurst Mg、Daniels Rn,2018)。

裸盖菇素的生物生产:研究开发大肠杆菌中的裸盖菇素生物合成生产平台,表明在裸盖菇素工业化生产方面取得了进展,用于临床试验,表明裸盖菇素和相关化合物的生物技术应用更广泛(Alexandra M. Adams 等人,2019)。

科学见解

迷幻作用和血清素受体:裸盖菇素的迷幻作用与血清素 2A 受体占据和血浆裸盖菇素水平相关,提供了对其精神作用的机制理解。这种关系强调了血清素受体在介导迷幻物质作用中的重要性,这可能扩展到 O-苄基裸盖菇素(M. Madsen 等人,2019)。

作用机制

Target of Action

O-Benzyl Psilocin, like its parent compound psilocybin, primarily targets the serotonin receptors in the brain . These receptors play a crucial role in regulating mood, cognition, and perception .

Mode of Action

The compound interacts with its targets by acting as a partial agonist at the 5-HT2A serotonin receptor . This interaction influences neurotransmitter systems, leading to changes in perception and cognition .

Biochemical Pathways

Upon ingestion, psilocybin is rapidly dephosphorylated to psilocin . Psilocin then interacts with serotonin receptors, notably the 5-HT2A receptor, influencing neurotransmitter systems . This interaction promotes anti-inflammatory responses and neuroplasticity , affecting various biochemical pathways and their downstream effects.

Pharmacokinetics

Psilocybin is rapidly metabolized into psilocin, which readily enters the systemic circulation . The elimination half-life of psilocin is approximately 1.4 to 1.8 hours . Less than 2% of psilocin in plasma is excreted in urine in its original form , suggesting minimal renal elimination and a broad distribution in the body.

Result of Action

The molecular and cellular effects of O-Benzyl Psilocin’s action are profound. It induces molecular and cellular adaptations related to neuroplasticity . These adaptations include changes in the expression of plasticity-related genes and proteins, such as Brain-Derived Neurotrophic Factor (BDNF), resulting in altered neuroplasticity . These changes may underlie the compound’s observed psychoactive effects .

Action Environment

The action, efficacy, and stability of O-Benzyl Psilocin can be influenced by various environmental factors. For instance, the enzymatic breakdown of psilocin glucuronide metabolite during analysis can prolong the window of detection for psilocin . .

安全和危害

未来方向

Psilocybin has shown therapeutic benefits for the treatment of numerous psychiatric conditions. Despite positive clinical end points targeting depression and anxiety, the mechanism(s) that may be responsible for the antidepressant effects of psilocybin remain contested . Future research directions for psilocybin-based therapies are being explored .

生化分析

Biochemical Properties

O-Benzyl Psilocin interacts with various enzymes, proteins, and other biomolecules. It is thought to primarily mediate its actions through agonism at serotonin 5-HT2A receptors and downstream changes in gene expression . It also indirectly affects the dopaminergic and glutamatergic systems .

Cellular Effects

O-Benzyl Psilocin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It alters neural circuitry between areas such as the default mode network and amygdala, which may mediate antidepressant effects .

Molecular Mechanism

The molecular mechanism of action of O-Benzyl Psilocin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also established that indirect effects on dopaminergic and glutamatergic systems are contributory, as well as effects at other lower affinity targets .

Temporal Effects in Laboratory Settings

The effects of O-Benzyl Psilocin change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of O-Benzyl Psilocin vary with different dosages in animal models. Studies suggest putative effects of psilocybin include acute arousal, dose-dependent sedation, reductions in fear conditioning at low doses, reduced aggression, improved valence, acute disruption of working memory, the rescuing of deficits from chronic stress, and improved learning when combined with repeated environmental exposure after resolution of drug effect .

Metabolic Pathways

O-Benzyl Psilocin is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO), cytochrome P450 (CYP) enzymes, and UDP-glucuronosyltransferase (UGT) . It also affects metabolic flux or metabolite levels .

属性

IUPAC Name |

N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHERKDDDEMCCCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543983 |

Source

|

| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28383-23-5 |

Source

|

| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-aminopropyl)(propyl)amino]-N-nitrosohydroxylamine](/img/structure/B132310.png)

![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)

![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)